(2S)-Azetidine-2-carbonitrile hydrochloride
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Overview
Description
(2S)-Azetidine-2-carbonitrile hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a nitrile group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Azetidine-2-carbonitrile hydrochloride typically involves the cyclization of suitable precursors under specific reaction conditions. One common method includes the reaction of a β-amino nitrile with a suitable electrophile to form the azetidine ring. The reaction conditions often involve the use of strong bases and solvents like acetonitrile or dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like crystallization and recrystallization are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2S)-Azetidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas in the presence of a palladium catalyst are used for reduction reactions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-Azetidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of (2S)-Azetidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The azetidine ring structure also contributes to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- (2S)-Pyrrolidine-2-carbonitrile hydrochloride
- (2S,6S)-Hydroxynorketamine hydrochloride
- (S,R,S)-AHPC hydrochloride
Uniqueness
(2S)-Azetidine-2-carbonitrile hydrochloride is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the nitrile group further enhances its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(2S)-azetidine-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-2H2;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOCNUXQBJPJPA-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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